Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate
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Overview
Description
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a bis(2-chloroethyl)amino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate typically involves multiple steps. One common approach is the esterification of 4-aminobenzoic acid with ethanol to form ethyl 4-aminobenzoate. This intermediate can then undergo a series of reactions, including alkylation and condensation, to introduce the bis(2-chloroethyl)amino and methylidene groups .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. For example, the reduction and esterification of p-nitrobenzoic acid in a continuous-flow system can achieve high conversion and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine monohydrate, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups can yield amino derivatives, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a local anesthetic or in drug delivery systems
Mechanism of Action
The mechanism of action of Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate involves its interaction with specific molecular targets. For example, it may bind to sodium ion channels on nerve membranes, reducing sodium ion permeability and blocking nerve impulse conduction. This action results in local anesthesia .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with local anesthetic properties.
Benzocaine: Another local anesthetic with a similar ester structure.
Procaine: A local anesthetic with a similar benzoate structure but different functional groups
Uniqueness
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and potential biological activity compared to simpler esters and benzoates .
Properties
CAS No. |
15332-51-1 |
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Molecular Formula |
C21H24Cl2N2O2 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
ethyl 4-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C21H24Cl2N2O2/c1-3-27-21(26)17-4-7-19(8-5-17)24-15-18-6-9-20(14-16(18)2)25(12-10-22)13-11-23/h4-9,14-15H,3,10-13H2,1-2H3 |
InChI Key |
RBRVWJNSOJZSOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)N(CCCl)CCCl)C |
Origin of Product |
United States |
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